molecular formula C18H15NO4 B2983436 Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate CAS No. 867042-83-9

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Cat. No.: B2983436
CAS No.: 867042-83-9
M. Wt: 309.321
InChI Key: VGDOYNRUIQRLSP-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to an indole moiety, which is further substituted with a methyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated indole derivatives.

Properties

IUPAC Name

benzyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-12-7-8-15-14(9-12)17(21)18(22)19(15)10-16(20)23-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOYNRUIQRLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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